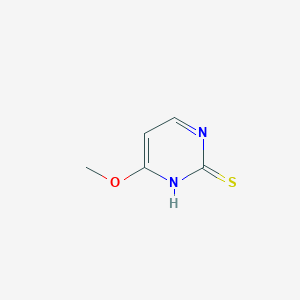
Triheptadecanoïne
Vue d'ensemble
Description
Triheptadecanoin, also known as C17H36O2, is a saturated fatty acid that is found in a variety of animal and plant sources. It has been studied for its potential applications in the scientific research field, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Industrie pharmaceutique
La triheptadecanoïne peut être utilisée comme ingrédient dans les systèmes de délivrance de médicaments et les vecteurs de médicaments . Elle peut être incorporée dans des formulations pharmaceutiques pour améliorer la délivrance des ingrédients actifs aux récepteurs spécifiques .
Cosmétiques
Dans l'industrie cosmétique, la this compound peut être utilisée comme ingrédient dans divers produits . Ses propriétés lipidiques peuvent contribuer à la texture et à la stabilité des produits cosmétiques .
Industrie alimentaire
La this compound peut être utilisée comme additif alimentaire pour améliorer la texture et la stabilité des aliments . Elle peut être utilisée dans la formulation de divers produits alimentaires pour améliorer leurs propriétés physiques .
Recherche sur le métabolisme des lipides
En tant que type d'acide gras, la this compound est largement utilisée dans l'étude du métabolisme des lipides . Les chercheurs l'utilisent pour comprendre les processus biologiques impliqués dans le métabolisme des lipides .
Recherche sur les processus biologiques
La this compound est également utilisée dans l'étude de divers processus biologiques . Elle peut être utilisée comme composé modèle dans des études de recherche pour comprendre le rôle des lipides dans les systèmes biologiques .
Synthèse chimique
<a data-citationid="c89
Mécanisme D'action
Target of Action
As a type of triacylglycerol, it is known to interact with various enzymes involved in lipid metabolism .
Mode of Action
The exact mode of action of Triheptadecanoin remains unclear. As a triacylglycerol, it contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions . It is likely that it interacts with its targets through these fatty acid moieties, leading to changes in cellular processes.
Biochemical Pathways
Triheptadecanoin is likely involved in lipid metabolism pathways due to its structure as a triacylglycerol . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Triheptadecanoin are not well-studied. As a lipid compound, it is expected to follow the general pharmacokinetic properties of lipids, which include absorption in the intestines, distribution via lipoprotein transport, metabolism in the liver, and excretion via the feces. These properties can significantly impact the bioavailability of Triheptadecanoin .
Result of Action
Given its structure, it may influence lipid metabolism and related cellular processes .
Action Environment
Environmental factors such as diet, lifestyle, and individual health status can influence the action, efficacy, and stability of Triheptadecanoin. For instance, a diet high in fats may affect the absorption and metabolism of Triheptadecanoin .
Safety and Hazards
Triheptadecanoin should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin or eye contact, it is advised to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed or inhaled, medical attention should be sought immediately . Suitable extinguishing media for fires involving Triheptadecanoin include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Analyse Biochimique
Cellular Effects
It is known that fatty acids, including Triheptadecanoin, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Propriétés
IUPAC Name |
2,3-di(heptadecanoyloxy)propyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWDBGUSMGXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179128 | |
| Record name | Triheptadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
849.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2438-40-6 | |
| Record name | Triheptadecanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triheptadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triheptadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIHEPTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ21ORH87V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64 °C | |
| Record name | Glycerol triheptadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is triheptadecanoin used as an internal standard in fatty acid analysis?
A1: Triheptadecanoin is a triglyceride containing three molecules of heptadecanoic acid (C17:0), a saturated fatty acid not commonly found in significant amounts in natural samples. This makes it an ideal internal standard for analyzing other fatty acids, like linoleic acid, in complex matrices like infant formula. [, ] Using an internal standard helps correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of the quantification.
Q2: What analytical techniques are commonly used to quantify fatty acids like linoleic acid when using triheptadecanoin as an internal standard?
A2: Gas chromatography (GC) is widely employed for quantifying fatty acids. [, ] In this technique, a known amount of triheptadecanoin is added to the sample before extraction and derivatization of the fatty acids into their methyl esters. These methyl esters are then separated based on their boiling points within the GC column. The separated compounds are detected, and their quantities are determined by comparing the peak areas of the target fatty acid methyl ester (e.g., methyl linoleate) to the peak area of the triheptadecanoin-derived methyl ester (methyl heptadecanoate). []
Q3: Are there alternative methods to using triheptadecanoin as an internal standard for fatty acid analysis?
A3: Yes, other odd-chain saturated fatty acids or their corresponding triglycerides can be used as internal standards, depending on the specific application and the fatty acids being analyzed. Ultimately, the choice of internal standard depends on factors like its availability, cost, and potential interference with target analytes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)
